![molecular formula C5H6N6 B3024188 1H-Pyrazolo[3,4-d]pyrimidine-3,4-diamine CAS No. 640284-75-9](/img/structure/B3024188.png)
1H-Pyrazolo[3,4-d]pyrimidine-3,4-diamine
Overview
Description
1H-Pyrazolo[3,4-d]pyrimidine-3,4-diamine, also known as PPD, is a heterocyclic compound that is widely used as a building block in organic synthesis. It is a versatile compound that can be used to synthesize a variety of compounds such as pharmaceuticals, agrochemicals, and dyes. PPD is also used in various scientific research applications due to its unique structure and properties. This article provides an overview of PPD, its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Scientific Research Applications
Medicinal Chemistry and Drug Development
1H-Pyrazolo[3,4-d]pyrimidine-3,4-diamine derivatives exhibit promising biological activities. Researchers have explored their potential as:
- Kinase Inhibitors : Some derivatives act as inhibitors of specific kinases, such as HPK1 (hematopoietic progenitor kinase 1) .
- CK1 (Casein Kinase 1) Inhibitors : N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-3,6-diamine derivatives have been identified as novel CK1 inhibitors .
Antiviral Research
- Zika Virus Inhibitors : Scientists have investigated alternative substitution patterns based on the 1H-pyrazolo[3,4-d]pyrimidine scaffold for potential anti-ZIKV (Zika virus) chemotypes .
Cancer Research
- Cytotoxic Effects : Novel pyrazolo[3,4-d]pyrimidine compounds have been synthesized and evaluated for their cytotoxic effects. Some derivatives demonstrated significant anticancer activity against breast cancer cell lines .
Synthetic Methods and Diversity of Substituents
properties
IUPAC Name |
2H-pyrazolo[3,4-d]pyrimidine-3,4-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N6/c6-3-2-4(7)10-11-5(2)9-1-8-3/h1H,(H5,6,7,8,9,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDVYCPCRSZEUMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NNC(=C2C(=N1)N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30476294 | |
Record name | 1H-Pyrazolo[3,4-d]pyrimidine-3,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30476294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrazolo[3,4-d]pyrimidine-3,4-diamine | |
CAS RN |
640284-75-9 | |
Record name | 1H-Pyrazolo[3,4-d]pyrimidine-3,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30476294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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